6-(1-adamantyl)-1-butyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
6-(1-adamantyl)-1-butyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C22H28F3N3 and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.22353239 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Heterocycles
Research into pyrazoles and pyridines, including compounds with adamantyl groups, has led to new methodologies for synthesizing these heterocycles with functionalized side chains. These synthetic approaches allow for the introduction of various substituents, enabling the creation of ligands and other functional molecules with potential applications in catalysis and material science. For instance, Grotjahn et al. (2002) outlined a flexible synthesis route for pyrazoles with different, functionalized substituents, highlighting the versatility of these compounds in chemical synthesis (Grotjahn et al., 2002).
Polymer Science
The adamantane moiety has been utilized in the synthesis of novel polymers with unique properties. Kameshima et al. (2002) described the cationic ring-opening polymerization of a five-membered cyclic thiocarbonate bearing an adamantane moiety. This process highlights the potential of adamantyl-containing compounds in developing new materials with specific thermal and physical properties (Kameshima et al., 2002).
Luminescent Materials
Compounds with adamantyl groups have been explored for their luminescent properties, particularly in the development of OLEDs (Organic Light Emitting Diodes). Huang et al. (2013) investigated Pt(II) phosphors bearing spatially encumbered pyridinyl pyrazolate chelates, demonstrating their application in creating mechanoluminescent and efficient white OLEDs. Such materials are crucial for advancing display technology and lighting applications (Huang et al., 2013).
Properties
IUPAC Name |
6-(1-adamantyl)-1-butyl-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F3N3/c1-3-4-5-28-20-19(13(2)27-28)17(22(23,24)25)9-18(26-20)21-10-14-6-15(11-21)8-16(7-14)12-21/h9,14-16H,3-8,10-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEDQSRXXSTAOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C34CC5CC(C3)CC(C5)C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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